N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide
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Overview
Description
N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide is an organic compound with the molecular formula C17H36N2O2. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic dodecyl chain and a hydrophilic head group containing both dimethylamino and hydroxyethyl functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide typically involves the reaction of dodecanoic acid with N,N-dimethyl-1,3-propanediamine and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process involves:
Esterification: Dodecanoic acid is first converted to its corresponding ester using an alcohol, typically methanol, in the presence of an acid catalyst.
Amidation: The ester is then reacted with N,N-dimethyl-1,3-propanediamine to form the intermediate amide.
Hydroxyethylation: Finally, the intermediate amide is reacted with 2-chloroethanol to introduce the hydroxyethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Formation of N-[3-(Dimethylamino)propyl]-N-(2-oxoethyl)dodecanamide.
Reduction: Formation of N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecylamine.
Substitution: Formation of N-[3-(Dimethylamino)propyl]-N-(2-azidoethyl)dodecanamide.
Scientific Research Applications
N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell culture media to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of personal care products such as shampoos and conditioners for its emulsifying properties.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide is primarily based on its surfactant properties. The compound reduces surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it interacts with cell membranes, increasing their permeability and facilitating the transport of molecules across the membrane.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dimethylamino)propyl]dodecanamide: Lacks the hydroxyethyl group, resulting in different solubility and surfactant properties.
N-[3-(Dimethylamino)propyl]cocoamide: Contains a shorter fatty acid chain, affecting its hydrophobicity and emulsifying capabilities.
N-(2-Hydroxyethyl)dodecanamide: Lacks the dimethylamino group, impacting its reactivity and interaction with biological membranes.
Uniqueness
N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide is unique due to the presence of both dimethylamino and hydroxyethyl groups, which confer distinct amphiphilic properties. This dual functionality enhances its ability to interact with both hydrophobic and hydrophilic environments, making it a versatile compound in various applications.
Properties
CAS No. |
189681-27-4 |
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Molecular Formula |
C19H40N2O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide |
InChI |
InChI=1S/C19H40N2O2/c1-4-5-6-7-8-9-10-11-12-14-19(23)21(17-18-22)16-13-15-20(2)3/h22H,4-18H2,1-3H3 |
InChI Key |
SUFKLVIHFJFSJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCCN(C)C)CCO |
Origin of Product |
United States |
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